![molecular formula C19H20N4O4S B2416343 N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1226445-47-1](/img/structure/B2416343.png)
N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide” is a complex organic compound . It has been studied in the context of its interaction with Human Carbonic Anhydrase II .
Molecular Structure Analysis
The compound has been studied in complex with Human Carbonic Anhydrase II . The structure was determined using X-ray diffraction with a resolution of 1.43 Å .Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H25N5O4S and a molecular weight of 400.45.Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide and its derivatives have been studied for their metabolism and disposition in humans. A study on a similar compound, focusing on γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealed insights into its metabolism, indicating that it is well-tolerated and undergoes both renal and metabolic clearance, with biotransformation primarily through oxidative deamination (Shaffer et al., 2008).
Modulation of CB1 Receptor
Research on indole-2-carboxamides, structurally similar to the compound , has highlighted their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural requirements for effective allosteric modulation were identified, which influence binding affinity and cooperativity (Khurana et al., 2014).
Potential as a PET Tracer for Cancer Tyrosine Kinase Imaging
Another derivative of this compound, with relevance to positron emission tomography (PET) for cancer tyrosine kinase imaging, was synthesized and studied. This research underscores the potential of such derivatives in medical imaging, particularly in cancer detection and monitoring (Wang et al., 2005).
Anticholinesterase Activity
Certain derivatives of this compound have demonstrated significant anticholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are used (Ghanei-Nasab et al., 2016).
Reactivity Analysis for Anticancer Activity
A study conducted a detailed reactivity analysis of a derivative, specifically focusing on its potential anticancer activity. This research included docking and molecular dynamics simulations to predict bioactivity, showcasing the compound's relevance in cancer treatment (Al-Otaibi et al., 2022).
Fluorescence Chemosensor Applications
A study highlighted the use of a chemosensor based on a derivative of this compound, emphasizing its high selectivity and sensitivity. The chemosensor exhibited an “on-off-on” fluorescence response, indicating potential applications in analytical chemistry and environmental monitoring (Meng et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide is the enzyme known as Human Carbonic Anhydrase II . This enzyme is a part of the carbonic anhydrase family, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide .
Mode of Action
This compound: interacts with its target, Human Carbonic Anhydrase II, by binding to it
Biochemical Pathways
The action of This compound affects the carbonic anhydrase pathway. This pathway is involved in the reversible hydration of carbon dioxide, a fundamental process in respiration and pH homeostasis
Result of Action
The molecular and cellular effects of This compound Given its interaction with Human Carbonic Anhydrase II, it is likely to have effects on processes involving the hydration of carbon dioxide .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c20-28(26,27)14-7-5-13(6-8-14)9-10-21-18(24)12-23-19(25)16-11-22-17-4-2-1-3-15(16)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNZAKYZNDPMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.